molecular formula C12H11F2N3O4S B6552789 ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1257846-28-8

ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Cat. No.: B6552789
CAS No.: 1257846-28-8
M. Wt: 331.30 g/mol
InChI Key: YDUWZEJZQIERHJ-UHFFFAOYSA-N
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Description

Ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with an ethyl ester group and a sulfamoyl group attached to a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where the pyrazole derivative reacts with a sulfonyl chloride in the presence of a base.

    Esterification: The carboxylic acid group on the pyrazole ring is esterified using ethanol and an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

Ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in biochemical assays to investigate enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, while the difluorophenyl moiety enhances binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-[(2,4-dichlorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
  • Ethyl 5-[(2,4-dibromophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
  • Ethyl 5-[(2,4-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogen or alkyl-substituted analogs.

Biological Activity

Ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS No. 1257846-28-8) is a compound that has garnered attention for its potential biological activities in various fields, particularly in pharmaceuticals and agricultural chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F2N3O4SC_{13}H_{13}F_{2}N_{3}O_{4}S. The structure features a pyrazole ring, which is known for its diverse biological activities. The incorporation of the sulfamoyl group and difluorophenyl moiety enhances its pharmacological potential.

Research indicates that compounds containing the pyrazole scaffold exhibit a variety of biological activities primarily due to their ability to interact with specific biological targets. This compound may exert its effects through:

  • Enzyme Inhibition : Pyrazole derivatives are often investigated for their ability to inhibit enzymes involved in disease pathways. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
  • Antimicrobial Activity : Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for treating infections.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among sulfamoyl-containing compounds.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and related pyrazole derivatives:

Biological Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntitumorInduction of apoptosis in cancer cells
Enzyme inhibitionTargeting CDKs and other enzymes

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : Research on similar sulfamoyl-containing pyrazoles indicated their effectiveness in reducing inflammation markers in vivo. These findings support the hypothesis that this compound may have therapeutic applications in inflammatory diseases.
  • Enzyme Inhibition Studies : Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications to the substituents significantly affect enzyme inhibitory potency. This compound's unique structure may provide insights into optimizing its activity against specific targets.

Properties

IUPAC Name

ethyl 5-[(2,4-difluorophenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O4S/c1-2-21-12(18)8-6-15-16-11(8)22(19,20)17-10-4-3-7(13)5-9(10)14/h3-6,17H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUWZEJZQIERHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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